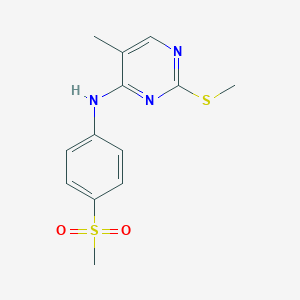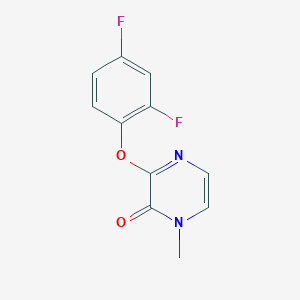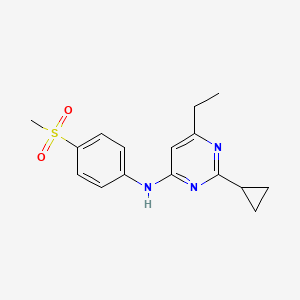
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine (MSPM) is a synthetic organic compound of the type known as sulfonamides. It is a versatile compound, with a range of potential applications in scientific research, from industrial and medical uses to agricultural and environmental studies. In
Wissenschaftliche Forschungsanwendungen
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has a wide range of potential applications in scientific research. It can be used as a reactant in the synthesis of organic compounds and as a catalyst in the synthesis of pharmaceuticals. It can also be used in the synthesis of polymers, as a corrosion inhibitor, and as a stabilizer for solvents. In addition, this compound has been used in the development of new materials for use in medical and industrial applications.
Wirkmechanismus
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine acts as a proton acceptor, allowing it to form hydrogen bonds with other molecules. This allows it to act as a catalyst in the formation of organic compounds. It also acts as an electron acceptor, allowing it to form covalent bonds with other molecules. This allows it to act as a catalyst in the formation of polymers.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the production of reactive oxygen species. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the metabolism of lipids.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and has a low volatility. It is also relatively inexpensive and can be easily synthesized. However, it is important to note that this compound can be toxic in large doses, and it is important to use appropriate safety precautions when working with it.
Zukünftige Richtungen
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include the development of new materials for medical and industrial applications, the use of this compound as a catalyst in the synthesis of pharmaceuticals and polymers, and the use of this compound as a corrosion inhibitor. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as on its potential toxicity in large doses. Finally, further research could be done on the potential use of this compound in environmental studies, such as the study of pollutants and their effects on ecosystems.
Synthesemethoden
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine can be synthesized by a variety of methods, including the reaction of 4-methanesulfonylphenyl isocyanate with 5-methyl-2-methylsulfanyl pyrimidine-4-amine. The reaction takes place in a solvent such as tetrahydrofuran (THF) at a temperature of around 120°C. The reaction is usually complete within a few hours. Alternatively, this compound can be synthesized by the reaction of 4-methanesulfonylphenyl isocyanate with 5-methyl-2-methylsulfanyl pyrimidine-4-amine in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide (DMF) at a temperature of around 80°C. The reaction is usually complete within a few hours.
Eigenschaften
IUPAC Name |
5-methyl-2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-9-8-14-13(19-2)16-12(9)15-10-4-6-11(7-5-10)20(3,17)18/h4-8H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBRAWZIQSDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442107.png)
![3-[methyl({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442122.png)
![2-{3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6442125.png)
![4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6442129.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442136.png)
![3-[methyl({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442156.png)
![3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol](/img/structure/B6442161.png)
![4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6442169.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442174.png)
![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6442181.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442191.png)
![4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole](/img/structure/B6442197.png)